N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic small molecule featuring a morpholine-3-carboxamide core substituted with a 5-oxo group, a thiophen-2-ylmethyl moiety at position 4, and an N-methoxy-N-methyl modification on the carboxamide. The morpholinone ring (5-oxo-morpholine) provides a rigid scaffold, while the thiophene and methoxy-methyl groups influence electronic and steric properties.
Properties
IUPAC Name |
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13(17-2)12(16)10-7-18-8-11(15)14(10)6-9-4-3-5-19-9/h3-5,10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHHSBFFHFNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1COCC(=O)N1CC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Thiophene Moiety: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carboxylic acid and an appropriate acylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with methylamine and methoxyamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated thiophene derivatives.
Scientific Research Applications
Research indicates that N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide exhibits several promising biological activities:
1. Anticancer Activity
- Mechanisms of Action : The compound has shown significant anticancer effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Its mechanisms include:
- Case Studies : In vitro studies have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for further development as an anticancer agent .
2. Antimicrobial Activity
- The compound exhibits notable antibacterial properties against pathogens such as E. coli and S. aureus. Preliminary studies also suggest potential antifungal activity .
Anticancer Activity Summary
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.9 | Induction of apoptosis |
| MCF-7 | 2.5 | Cell cycle arrest |
| HCT-116 | 3.0 | Inhibition of cell proliferation |
Antimicrobial Activity Summary
| Pathogen | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Rivaroxaban Derivatives (Factor Xa Inhibitors)
- Example Compound: (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide () Key Features: Chlorothiophene carboxamide, oxazolidinone ring, and 3-oxomorpholino-phenyl group. Bioactivity: High potency as a Factor Xa inhibitor due to the chlorothiophene and oxazolidinone, which enhance target binding .
N-(2-Carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide ()
Antimalarial Pyrazole-Morpholinone Hybrids ()
- Example Compound: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
- Key Features: Pyrazole-carboxamide linked to a 3-oxomorpholino-phenyl group.
- Bioactivity: Antimalarial activity attributed to the morpholinone’s role in disrupting parasite metabolism .
- Comparison : The target compound’s thiophene substitution may offer distinct π-π stacking interactions, while the pyrazole in antimalarial analogs provides a planar heterocyclic scaffold for target binding .
Physicochemical and Pharmacokinetic Properties
*Estimated due to lack of explicit data in evidence.
- Metabolic Stability : Methoxy-methyl substitution may resist oxidative metabolism better than unmodified carboxamides or chlorothiophenes .
Structure-Activity Relationship (SAR) Insights
Morpholinone Core: The 5-oxo group facilitates hydrogen bonding with target proteins, critical for bioactivity in both anticoagulant and antimalarial compounds .
Thiophene vs. Chlorothiophene : The unsubstituted thiophene in the target compound may reduce electron-withdrawing effects compared to rivaroxaban’s chlorothiophene, altering binding affinity .
Biological Activity
N-methoxy-N-methyl-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a morpholine derivative with potential therapeutic applications. This compound is of interest due to its structural features, which may confer significant biological activities, particularly in the realms of anticancer and antibacterial properties. This article reviews the current understanding of its biological activity, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 270.32 g/mol
- IUPAC Name : this compound
The presence of the morpholine ring and thiophene moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have explored the cytotoxic effects of various morpholine derivatives, including this compound, against different cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the anticancer activity of this compound alongside other derivatives. The results indicated that:
| Compound | IC (μM) | Cancer Cell Line |
|---|---|---|
| N-methoxy-N-methyl-5-oxo... | 5.18 | Gastric (ACP03) |
| Doxorubicin | 0.274 | Gastric (ACP03) |
The IC values suggest that while N-methoxy-N-methyl... exhibits significant cytotoxicity, it is less potent than doxorubicin but shows higher selectivity towards cancer cells compared to normal fibroblast cells (MRC5) .
Antibacterial Activity
The antibacterial properties of morpholine derivatives have also been investigated. N-methoxy-N-methyl... was tested against various bacterial strains.
Antibacterial Testing Results
The following table summarizes the minimum inhibitory concentration (MIC) values for selected bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria . The mechanism of action may involve disruption of bacterial DNA synthesis or cell wall integrity.
Mechanistic Insights
The mechanisms underlying the biological activities of N-methoxy-N-methyl... are still under investigation. However, preliminary studies suggest that:
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through modulation of topoisomerase II activity, similar to other known anticancer agents .
- Antibacterial Mechanism : It may inhibit bacterial growth by interfering with DNA gyrase or other essential enzymes involved in nucleic acid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
